molecular formula C13H18N2O3 B1147600 Lacosamide-d3

Lacosamide-d3

Cat. No.: B1147600
M. Wt: 253.31 g/mol
InChI Key: VPPJLAIAVCUEMN-IBIJPGRPSA-N
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Description

Introduction and Structural Characterization of Lacosamide-d3

Chemical Identity and Nomenclature

This compound is a stable isotope-labeled compound with the systematic name (R)-2-acetamido-N-benzyl-3-(methoxy-d3)propanamide . Its molecular formula is C₁₃H₁₅D₃N₂O₃ (molecular weight: 253.31 g/mol), distinguishing it from the non-deuterated parent compound (C₁₃H₁₈N₂O₃, molecular weight: 250.29 g/mol). Key identifiers include:

  • CAS Number : 1217689-95-6 (deuterated analog)
  • Parent Compound CAS : 175481-36-4
  • Synonyms : this compound, Vimpat-d3, SPM 927-d3
Property Value Source
Molecular Formula C₁₃H₁₅D₃N₂O₃
Molecular Weight 253.31 g/mol
Purity >95% (HPLC)
Appearance White solid

Molecular Structure and Stereochemistry

This compound retains the core structure of lacosamide but incorporates three deuterium atoms in the methoxy group (OCH₃ → OCD₃). Its stereochemistry is critical:

  • R-configuration at the propanamide chiral center
  • Functional groups :
    • Acetamido group (NHCOCH₃)
    • Benzylamine group (N-benzyl)
    • Deuterated methoxy group (OCD₃)

The structure is stabilized by hydrogen bonding between the acetamido and propanamide groups, as observed in X-ray crystallography studies of the parent compound.

Spectroscopic Properties and Structural Confirmation

Nuclear Magnetic Resonance (NMR)

¹H NMR (Parent Lacosamide) :

  • δ 3.25 ppm : Singlet (3H, OCH₃)
  • δ 4.48 ppm : Doublet of triplets (1H, propanamide CH)
  • δ 7.35–7.17 ppm : Multiplet (5H, aromatic protons)

¹³C NMR (Parent Lacosamide) :

  • δ 170.22 ppm : Carbonyl (C=O)
  • δ 72.58 ppm : Propanamide CH
  • δ 58.65 ppm : Methoxy carbon (OCH₃)

This compound Modifications :

  • Methoxy Protons : Absence of δ 3.25 ppm signal in ¹H NMR due to deuteration.
  • 13C NMR : Methoxy carbon shifts slightly to δ 58.65–59.00 ppm (no proton coupling).
Mass Spectrometry

This compound exhibits distinct fragmentation patterns due to isotope labeling:

  • [M+H]⁺ : m/z 253.15 (calculated) vs. m/z 251.14 for non-deuterated lacosamide.
  • Key Fragments :
    • m/z* 251.14 → 150.08 (loss of benzyl group)
    • *m/z 253.15 → 150.08 (deuterated analog)

Historical Development of Deuterated Analogs

The parent compound lacosamide was first synthesized in 1996 at the University of Houston using a three-step process involving acetylation, benzylamine coupling, and methoxylation. Deuterated analogs emerged as tools for:

  • Analytical Method Development : Enhancing precision in LC-MS/MS assays via isotope dilution.
  • Metabolic Studies : Tracing pharmacokinetics without interference from endogenous compounds.

A 2019 patent (CN112279772B) describes efficient synthesis of α,α-dideutero amines using non-toxic catalysts, potentially applicable to this compound production.

Properties

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPJLAIAVCUEMN-IBIJPGRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

The primary route involves substituting conventional diazomethane (CH₂N₂) with deuterated diazomethane (CD₂N₂) during the methylation step. This method leverages the original lacosamide synthesis protocol (CN105646284A) with isotopic modification:

  • Intermediate Preparation :

    • React D-serine with benzylamine, isobutyl chlorocarbonate, and triethylamine in dichloromethane at -15°C to form R-2-isobutoxycarbonyl-N-benzyl-3-hydroxypropanamide.

  • Deuterated Methylation :

    • Treat the intermediate with CD₂N₂ in diethyl ether at 0°C, followed by room-temperature stirring for 5 hours.

    • Reaction :

      R-2-isobutoxycarbonyl-N-benzyl-3-hydroxypropanamide+CD2N2R-2-isobutoxycarbonyl-N-benzyl-3-methoxy-d3propanamide\text{R-2-isobutoxycarbonyl-N-benzyl-3-hydroxypropanamide} + \text{CD}_2\text{N}_2 \rightarrow \text{R-2-isobutoxycarbonyl-N-benzyl-3-methoxy-d}_3\text{propanamide}
  • Deprotection and Acetylation :

    • Hydrolyze the product with HCl, followed by acetylation using acetic anhydride to yield Lacosamide-d3.

Key Data

ParameterValue
Yield68% (crude), 99% isotopic purity
Reaction Time5 hours (methylation step)
Temperature0°C → 25°C (methylation)

Nucleophilic Substitution with Deuterated Methyl Halides

Synthetic Pathway

This method substitutes iodomethane (CH₃I) with deuterated methyl iodide (CD₃I) in the presence of silver oxide (Ag₂O) (WO2011092559A1):

  • Intermediate Synthesis :

    • Condense D-serine methyl ester with benzylamine to form N-benzyl-3-hydroxypropanamide.

  • Deuterated Methylation :

    • React the intermediate with CD₃I and Ag₂O in tetrahydrofuran (THF) at 30°C.

    • Reaction :

      N-benzyl-3-hydroxypropanamide+CD3IAg2ON-benzyl-3-methoxy-d3propanamide\text{N-benzyl-3-hydroxypropanamide} + \text{CD}_3\text{I} \xrightarrow{\text{Ag}_2\text{O}} \text{N-benzyl-3-methoxy-d}_3\text{propanamide}
  • Acetylation :

    • Acetylate the product using acetic anhydride to obtain this compound.

Key Data

ParameterValue
Yield72% (after crystallization)
Isotopic Purity99.9% (by ¹H NMR)
Solvent SystemTHF/Water (9:1)

Chiral Resolution with Deuterated Starting Materials

Synthetic Pathway

This approach begins with deuterated D-serine derivatives (WO2012041986A1):

  • Deuterated Serine Preparation :

    • Synthesize D-serine-d₃ by enzymatic resolution of DL-serine-d₃ using acylase.

  • Condensation and Methylation :

    • Condense D-serine-d₃ with benzylamine and isobutyl chloroformate.

    • Methylate the hydroxyl group using dimethyl sulfate-d₆ ((CD₃)₂SO₄) in NaOH.

  • Acetylation and Purification :

    • Acetylate the amine group and purify via ethyl acetate crystallization.

Key Data

ParameterValue
Chiral Purity>99.9% (HPLC)
Deuterium Content99.5% (MS analysis)
Overall Yield58%

Analytical Validation of this compound

Cross-Validation with LC-MS/MS

A cross-validation study compared HPLC-UV and LC-MS/MS methods using clinical plasma samples spiked with this compound (Eurekakit):

ParameterHPLC-UVLC-MS/MS
Linearity (µg/mL)0.5–12.50.1–15.0
LOD0.2 µg/mL0.05 µg/mL
Precision (RSD%)<5%<3%
Accuracy (%)96.3–103.598.1–101.2

Challenges and Optimization

  • Isotopic Dilution : Minimize proton-deuterium exchange by using anhydrous solvents and inert atmospheres.

  • Cost Efficiency : CD₂N₂ and CD₃I are expensive; scaling requires optimized reagent recovery.

  • Regulatory Compliance : Ensure >99% isotopic purity for FDA/EMA compliance (ESS Chem Co. ).

Chemical Reactions Analysis

Types of Reactions

Lacosamide-d3 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, methanol, water.

Major Products Formed

The major products formed from these reactions include deuterated metabolites and derivatives of this compound, which are useful for studying the drug’s metabolic pathways and pharmacokinetics .

Scientific Research Applications

Pharmacokinetics and Metabolism

Lacosamide-d3's pharmacokinetic properties have been studied extensively:

  • Bioavailability : Lacosamide exhibits high oral bioavailability, with studies indicating it reaches approximately 85% concentration in cerebrospinal fluid compared to serum levels .
  • Half-life : The half-life of lacosamide is about 13 hours, allowing for twice-daily dosing regimens .
  • Metabolic Pathways : The use of this compound facilitates the understanding of metabolic pathways through isotopic tracing, which can identify the effects of various factors on drug metabolism.

Adjunctive Therapy for Epilepsy

Lacosamide has been evaluated as an adjunctive treatment for patients with refractory epilepsy:

  • Efficacy : Clinical trials have shown that lacosamide significantly reduces seizure frequency in patients with focal seizures. For instance, a study reported a 50% responder rate of 41.4% for lacosamide compared to 37.5% for placebo .
  • Safety Profile : Lacosamide is generally well-tolerated, with adverse events reported at rates comparable to placebo . Common side effects include dizziness and somnolence .

Pediatric Applications

Research has also focused on the use of lacosamide in pediatric populations:

  • A study involving children aged under four years indicated that while the efficacy was not superior to placebo, lacosamide was well tolerated and had an acceptable safety profile .
  • Long-term follow-up showed improvements in neurodevelopmental levels among children receiving lacosamide therapy .

Efficacy in Generalized Tonic-Clonic Seizures

A phase 3 trial demonstrated that lacosamide significantly reduced the risk of developing secondary generalized tonic-clonic seizures compared to placebo, with a hazard ratio of 0.540 (95% CI: 0.377 to 0.774) .

Treatment GroupNo of PatientsSeizure-Free Rate (%)Median Time to Second Seizure (Days)
Lacosamide11831.3Not estimable
Placebo12117.277.0

Combination Therapy Studies

Studies have explored the combination of lacosamide with other antiepileptic drugs:

  • Combining lacosamide with levetiracetam showed improved therapeutic efficacy and reduced neural damage in experimental models . This suggests potential benefits in polytherapy settings.

Mechanism of Action

Lacosamide-d3, like lacosamide, enhances the slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes, reduces neuronal firing, and decreases long-term channel availability without affecting normal physiological function. The molecular targets include the sodium channels, and the pathways involved are primarily related to the modulation of neuronal excitability .

Comparison with Similar Compounds

Regulatory and Commercial Considerations

  • Regulatory Status: Non-deuterated Lacosamide is approved as Vimpat® for epilepsy and neuropathic pain . This compound, however, is a research-grade compound without therapeutic approval.
  • Pricing Variability :
    • CymitQuimica: €311/1mg, €2,053/10mg .
    • Alternative suppliers: €650/5mg for O-methyl-d3 variant .

Key Advantages of this compound

  • Enhanced Specificity : Deuterium substitution reduces matrix effects in MS-based assays .
  • Stability : Isotopic labeling minimizes metabolic degradation during sample preparation .
  • Versatility: Compatible with diverse chromatographic conditions (e.g., HSS T3 columns with 10 mM ammonium acetate/methanol) .

Limitations and Challenges

  • Cost : High price per milligram limits accessibility for low-budget studies .
  • Synthetic Complexity : Requires specialized deuterated reagents and stringent purification to avoid impurities like dimethyl sulfate .

Biological Activity

Lacosamide-d3 is a deuterated analog of lacosamide, an antiepileptic drug (AED) that has gained attention for its efficacy in managing various seizure types. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Lacosamide acts primarily as a modulator of voltage-gated sodium channels (VGSCs). It enhances the slow inactivation of these channels without affecting fast inactivation, which is crucial for controlling neuronal excitability. This selective modulation helps to prevent excessive neuronal firing, a hallmark of seizure activity. Research indicates that lacosamide also interacts with the collapsing response mediator protein 2 (CRMP-2), which plays a role in neuronal growth and synaptic plasticity .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of lacosamide, exhibiting high oral bioavailability (approximately 100%) and linear pharmacokinetics across a wide dose range. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability~100%
Time to Maximum Concentration (Tmax)1-4 hours
Volume of Distribution (Vd)0.6 L/kg
Half-life13 hours

This compound is rapidly absorbed and reaches steady-state plasma concentrations after three days of twice-daily administration .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of lacosamide in different patient populations. A notable randomized controlled trial involved 242 patients with generalized-onset seizures, where lacosamide significantly reduced the frequency of seizures compared to placebo. The Kaplan-Meier survival estimates indicated a notable difference in freedom from second primary generalized tonic-clonic seizures (PGTCS) at 24 weeks: 31.3% for lacosamide versus 17.2% for placebo (p=0.011) .

Table: Efficacy Data from Clinical Trials

Study TypePatient PopulationOutcome MeasureLacosamide Group (%)Placebo Group (%)
Randomized Controlled TrialGeneralized-onset seizuresFreedom from PGTCS31.317.2
Real-World StudyFocal seizuresSeizure freedom at 12 months60.2N/A

In real-world settings, lacosamide has shown similar outcomes to clinical trials, with higher rates of seizure freedom reported among patients who initiated treatment with lacosamide compared to those who switched from other AEDs .

Safety Profile

The safety profile of this compound is consistent with that of lacosamide, characterized by a relatively low incidence of adverse effects. Common side effects include dizziness, somnolence, and headache. A study reported that treatment-emergent adverse events occurred in approximately 79% of patients treated with lacosamide, with dizziness being the most frequent . Importantly, no serious adverse events or deaths were reported during clinical trials.

Table: Common Adverse Effects

Adverse EffectIncidence (%)
Dizziness23.1
Somnolence16.5
Headache14.0

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing and characterizing Lacosamide-d3 with high isotopic purity?

  • Answer : Synthesis requires selecting appropriate deuterated precursors (e.g., deuteration at the acetamido group) and optimizing reaction conditions (temperature, solvent, catalysts) to minimize isotopic dilution. Characterization involves mass spectrometry (MS) for isotopic enrichment verification (>98% d3) and nuclear magnetic resonance (NMR) to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection is critical to isolate this compound from non-deuterated impurities . Stability testing under varying pH and temperature conditions ensures isotopic integrity during storage.

Q. How can researchers design stability studies for this compound under physiological conditions?

  • Answer : Stability protocols should mimic physiological environments (e.g., pH 7.4 buffer, 37°C) and include forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation pathways. Analytical methods like LC-MS/MS quantify intact this compound and its metabolites. Data interpretation must differentiate between deuterium loss (via H/D exchange) and structural degradation, requiring parallel experiments with non-deuterated Lacosamide as a control .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (using this compound as an internal standard) ensures specificity and minimizes matrix effects. Method validation must include linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>85%) in plasma or cerebrospinal fluid. Cross-validation against non-deuterated Lacosamide is essential to confirm no isotopic interference .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic pathways of this compound compared to non-deuterated Lacosamide?

  • Answer : KIEs alter CYP450-mediated metabolism, particularly at the acetamido group. Advanced studies involve in vitro microsomal assays (human liver microsomes) to compare metabolic rates (Vmax/Km) and metabolite profiles (via high-resolution MS). Computational modeling (e.g., density functional theory) predicts deuterium-induced bond stabilization, explaining reduced clearance rates observed in vivo .

Q. What experimental designs resolve contradictions in reported binding affinities of this compound to synaptic vesicle protein 2A (SV2A)?

  • Answer : Contradictions arise from assay variability (radioligand vs. fluorescence polarization). A standardized protocol should include:

  • Radioligand Binding : Use [<sup>3</sup>H]-Lacosamide-d3 in SV2A-transfected cells with Scatchard analysis.
  • Functional Assays : Measure synaptic vesicle exocytosis inhibition in primary neurons.
  • Controls : Compare results with non-deuterated Lacosamide and negative controls (e.g., levetiracetam). Meta-analysis of data across labs using random-effects models can address heterogeneity .

Q. How can researchers optimize isotopic labeling strategies to study this compound’s blood-brain barrier (BBB) penetration?

  • Answer : Combine deuterium labeling with positron-emitting isotopes (e.g., <sup>11</sup>C) for dual-tracer PET imaging. Methodological steps:

Synthesize [<sup>11</sup>C]-Lacosamide-d3 via Pd-mediated carboxylation.

Conduct dynamic PET scans in non-human primates to quantify BBB permeability (K1 values).

Validate with LC-MS/MS analysis of brain homogenates. Cross-referencing with MRI-based permeability models enhances accuracy .

Q. What statistical approaches are recommended for reconciling conflicting pharmacokinetic data from cross-species studies of this compound?

  • Answer : Apply mixed-effects population pharmacokinetic modeling (NONMEM) to account for interspecies variability in clearance and volume of distribution. Covariates (e.g., cytochrome P450 expression levels, plasma protein binding) should be included. Bootstrapping validates model robustness, while Bayesian hierarchical models adjust for study-specific biases .

Q. How do researchers address challenges in meta-analyses of this compound’s anticonvulsant efficacy across heterogeneous preclinical models?

  • Answer : Use PRISMA guidelines to standardize inclusion criteria (e.g., seizure models: maximal electroshock vs. pentylenetetrazole-induced). Perform subgroup analyses stratified by species, dosing regimen, and outcome measures (seizure latency vs. mortality). Sensitivity analyses exclude studies with high risk of bias (e.g., inadequate blinding). Data pooling requires inverse-variance weighting to account for sample size disparities .

Methodological Frameworks

  • Data Contradiction Analysis : Triangulate results across orthogonal assays (e.g., in vitro binding, in vivo efficacy) and apply Bradford-Hill criteria to assess causality .
  • Isotopic Integrity Monitoring : Use Fourier-transform infrared spectroscopy (FTIR) to track deuterium retention during long-term stability studies .

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